molecular formula C16H24BrClN2Si B1442200 5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole CAS No. 685513-96-6

5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole

Cat. No. B1442200
M. Wt: 387.8 g/mol
InChI Key: ACMOJQQTZKUVNX-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-hydroxyindole is a member of the class of hydroxyindoles that is indoxyl carrying additional chloro and bromo substituents at positions 4 and 5 respectively . It’s a chromogenic compound, which are colourless, endogenous or exogenous pigment precursors that may be transformed by biological mechanisms into coloured compounds .


Molecular Structure Analysis

The molecular structure of similar compounds like 5-Bromo-4-chloro-1H-indol-3-yl α-D-gulopyranoside has been analyzed . The molecular formula is CHBrClNO and it has an average mass of 408.629 Da .


Chemical Reactions Analysis

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, X-Gluc, is a indigogenic substrate for β- glucuronidase enzyme (GUS) . GUS deesterifies X-Gluc into indoxyl derivative which upon oxidative polymerization results in the generation of blue indigotin dye .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 5-Bromo-4-chloro-1H-indol-3-yl α-D-gulopyranoside have been analyzed . It has a molecular formula of CHBrClNO and an average mass of 408.629 Da .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole is a key intermediate in organic synthesis, particularly in the preparation of various 7-azaindole derivatives. Han et al. (2017) described a highly regioselective synthesis method for producing 5-bromo-4-chloro-3-nitro-7-azaindole, a closely related compound, demonstrating its utility as a building block for creating diverse 3,4,5-substituted-7-azaindole derivatives (Han, Green, Pfeifer, & Gosselin, 2017).

Crystal Structure Analysis

Understanding the crystal structures of 5-bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole derivatives is crucial for their application in materials science and pharmaceuticals. Morzyk-Ociepa et al. (2018) conducted a comparative study of the crystal structures and vibrational spectra of various halogeno-derivatives of 7-azaindole, including compounds similar to 5-bromo-4-chloro-7-azaindole, contributing to the knowledge of their structural properties (Morzyk-Ociepa, Dysz, Turowska-Tyrk, & Michalska, 2018).

Applications in Medicinal Chemistry

Although details on drug use and dosage are excluded, the role of 5-bromo-4-chloro-7-azaindole derivatives in medicinal chemistry is noteworthy. Dysz et al. (2019) explored the synthesis and characterization of palladium(II) complexes containing halogeno-derivatives of 7-azaindole, which include structures similar to 5-bromo-4-chloro-7-azaindole, and their potential applications in developing new pharmaceutical compounds (Dysz, Malik-Gajewska, Banach, & Morzyk-Ociepa, 2019).

Photophysical Properties and Materials Science

The photophysical properties of 5-bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole derivatives make them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and sensors. Cardoza et al. (2019) demonstrated the potential of tetra-aryl 7-azaindoles, which can be derived from compounds like 5-bromo-4-chloro-7-azaindole, for their aggregate-induced emission properties, indicating potential uses in OLEDs and bio-imaging tools (Cardoza, Das, & Tandon, 2019).

properties

IUPAC Name

(5-bromo-4-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrClN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMOJQQTZKUVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151643
Record name 5-Bromo-4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole

CAS RN

685513-96-6
Record name 5-Bromo-4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685513-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyri dine (0.55 g, 1.78 mmol) was dissolved in THF (15 mL) and cooled to −78° C. s-BuLi (2.80 mL, 3.92 mmol) was then added dropwise. The solution was then stirred at −78° C. for 30 minutes. CBr4 (1.48 g, 4.45 mmol) was then added as a THF (2 mL) solution. The reaction was stirred for an additional 30 minutes as it was allowed to warm to 0° C. The reaction was then quenched with saturated NH4Cl and allowed to warm to room temperature. The reaction was then extracted with DCM (3×50 mL), dried, and filtered to give a crude residue. The crude residue was purified by chromatography with hexane to give 5-bromo-4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (0.502 g, 72.7% yield).
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.48 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole
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Reactant of Route 6
5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole

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